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Compound of Interest

Compound Name: ML089

Cat. No.: B1260850

For Researchers, Scientists, and Drug Development Professionals

Congenital Disorder of Glycosylation Type la (CDG-la), also known as Phosphomannomutase
2 (PMM2) deficiency, is the most common of the congenital disorders of glycosylation. This
autosomal recessive disorder is caused by mutations in the PMM2 gene, leading to deficient
activity of the PMM2 enzyme. This enzyme catalyzes the conversion of mannose-6-phosphate
to mannose-1-phosphate, a crucial step in the synthesis of GDP-mannose, the activated form
of mannose required for N-linked glycosylation. The resulting hypoglycosylation of numerous
proteins leads to a multi-systemic disease with a wide spectrum of clinical manifestations,
particularly affecting the nervous system.

Currently, there is no approved curative treatment for CDG-la. Management primarily focuses
on symptomatic relief and complication prevention. However, several therapeutic strategies are
under investigation, aiming to address the underlying biochemical defect. This guide provides a
comparative overview of oral mannose supplementation and other emerging therapeutic
alternatives, with a focus on their mechanisms of action, supporting experimental data, and
developmental status. While the initial query referenced "ML089," no publicly available
information could be found for a compound with this designation. Therefore, this guide will
focus on known investigational therapies for CDG-la.

Therapeutic Strategies: A Comparative Overview
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The primary therapeutic approaches for CDG-la can be categorized as substrate
supplementation, enzyme activity enhancement, and symptom-targeted therapies.
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Therapeutic Agent

Mechanism of
Action

Route of
- . Development Stage
Administration

D-Mannose

Substrate
Supplementation:
Aims to increase the
intracellular pool of
mannose and
mannose-6-
phosphate, potentially
pushing the deficient
PMM2 enzyme

reaction forward.

Investigational

(positive results in
Oral

long-term

retrospective studies)

GLM101

Substrate
Replacement:
Delivers mannose-1-
phosphate directly into
cells, bypassing the
deficient PMM2

enzyme.[1]

Clinical Trials (Phase
2)[2]

Intravenous

Epalrestat

Enzyme Activity
Enhancement: An
aldose reductase
inhibitor that is
thought to increase
PMM2 enzyme activity
by increasing the
levels of glucose-1,6-
bisphosphate, an
allosteric activator of
PMM2.[3][4][5]

Clinical Trials (Phase
3)[3]

Oral

Acetazolamide

Symptom-Targeted
Therapy: A carbonic
anhydrase inhibitor
that has shown

efficacy in improving

Oral Clinical Trials
(Completed Phase I/ll,

Phase Ill ongoing)[6]
[7]
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cerebellar motor
syndrome in PMM2-
CDG patients.[6][7][8]

D-Mannose Supplementation

Oral D-mannose supplementation is a well-established treatment for a different glycosylation
disorder, MPI-CDG (CDG-Ib). The rationale for its use in PMM2-CDG is to increase the
availability of mannose-6-phosphate, the substrate for the deficient PMM2 enzyme.

Experimental Data and Clinical Findings

 In Vitro and Preclinical Studies: Supplying mannose to PMM2-deficient fibroblasts has been
shown to correct altered N-glycosylation.[1] In a hypomorphic Pmm2 mouse model, prenatal
mannose supplementation was able to overcome embryonic lethality, highlighting the critical
role of glycosylation in development.[8]

 Clinical Studies: Short-term clinical trials of mannose supplementation in PMM2-CDG
patients have generally been unsuccessful in showing clinical or biochemical improvement.
[1] However, a long-term retrospective study involving 20 PMM2-CDG patients who received
1-2 g/kg of body weight per day of mannose for a mean duration of 57.75 months
demonstrated significant improvements in protein glycosylation in the majority of patients.[1]
This suggests that long-term administration may be necessary to observe beneficial effects.
An observational clinical trial is currently recruiting to further assess the effects of
monosaccharide dietary supplements in CDG patients.

Experimental Protocol: Long-term Mannose
Supplementation (Retrospective Study)

» Patient Cohort: 20 patients with a confirmed diagnosis of PMM2-CDG.

o Dosage: 1-2 grams of mannose per kilogram of body weight per day, divided into 5 single

doses.

o Duration: Mean treatment duration of 57.75 + 25.85 months.
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» Monitoring: Protein glycosylation status, blood mannose concentrations, and clinical
presentation were monitored as part of routine clinical practice.

Investigational Drug: GLM101

GLM101 is a mannose-1-phosphate replacement therapy designed to directly provide the
product of the deficient PMM2 enzyme, thereby bypassing the metabolic block.[1]

Mechanism of Action and Preclinical Data

GLM101 is engineered to deliver mannose-1-phosphate directly into cells.[9] Once inside the
cell, it can be converted to GDP-mannose and utilized for N-glycosylation. This approach is
independent of the specific PMM2 mutation.[1]

Clinical Development

GLM101 has received Fast Track Designation from the U.S. Food and Drug Administration
(FDA).[2] A Phase 2 clinical study is currently enrolling pediatric patients, with promising initial
results reported from a study involving adult and adolescent participants at varying doses (10
mg/kg, 20 mg/kg, or 30 mg/kg) for up to 24 weeks.[2][9]

Investigational Drug: Epalrestat

Epalrestat is an aldose reductase inhibitor that is approved in some countries for the treatment
of diabetic neuropathy.[4] Its potential application in PMM2-CDG is based on a drug
repurposing approach.

Mechanism of Action and Preclinical Data

Epalrestat inhibits aldose reductase, an enzyme in the polyol pathway. This inhibition is
proposed to increase the production of glucose-1,6-bisphosphate, which acts as an
endogenous activator of the PMM2 enzyme.[3][4][5] In vitro studies using fibroblasts from
PMM2-CDG patients have shown that epalrestat can increase PMM2 enzyme activity.[4][10]

Clinical Development

A single-patient observational study of a 6-year-old girl with PMM2-CDG treated with epalrestat
(0.8 mg/kg/day) for 12 months showed improvements in transferrin glycoform ratios, body mass
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index, and ataxia scores.[10] As of January 2025, epalrestat is in a Phase 3, randomized,
double-blind, placebo-controlled clinical trial at the Mayo Clinic.[3]

Investigational Drug: Acetazolamide

Acetazolamide is a carbonic anhydrase inhibitor primarily used as a diuretic and for the
treatment of glaucoma and certain types of epilepsy. Its investigation for PMM2-CDG focuses
on alleviating specific neurological symptoms.

Mechanism of Action

The precise mechanism by which acetazolamide improves cerebellar function in PMM2-CDG is
not fully understood. It is hypothesized that its effect on ion channels and pH regulation in the
central nervous system may play a role.[8]

Clinical Development

A clinical trial (AZATAX) involving 24 PMM2-CDG patients demonstrated that acetazolamide
was well-tolerated and effective in improving motor cerebellar syndrome.[6] A randomized
withdrawal phase of the study showed a worsening of ataxia scores in the group that
discontinued the drug.[6] A double-blind, placebo-controlled Phase 3 clinical trial is underway to
further evaluate its efficacy for ataxia in PMM2-CDG.[7]

Signaling Pathways and Experimental Workflows
PMM2-CDG Pathophysiology and Therapeutic
Intervention Points

Caption: PMM2-CDG metabolic pathway and intervention points.

Logical Flow of Therapeutic Development for PMM2-
CDG
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Caption: General workflow for therapeutic development in PMM2-CDG.

Conclusion

The therapeutic landscape for CDG-la is evolving, with several promising strategies moving
through clinical development. While long-term mannose supplementation has shown potential
for biochemical improvement, its clinical efficacy requires further validation in controlled
prospective studies. Newer approaches, such as the substrate replacement therapy GLM101
and the enzyme activator epalrestat, offer targeted interventions that address the core
biochemical defect in PMM2-CDG. Additionally, symptom-targeted therapies like acetazolamide
provide a means to manage specific and debilitating neurological manifestations. The ongoing
and planned clinical trials for these agents will be crucial in determining their roles in the future
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management of this complex and challenging disorder. Continued research into the underlying
disease mechanisms and the development of robust biomarkers will be essential for the
successful translation of these investigational therapies into effective treatments for patients
with CDG-la.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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